7-phenyl-8H-pteridin-4-one 7-phenyl-8H-pteridin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313719
InChI: InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
SMILES:
Molecular Formula: C12H8N4O
Molecular Weight: 224.22 g/mol

7-phenyl-8H-pteridin-4-one

CAS No.:

Cat. No.: VC13313719

Molecular Formula: C12H8N4O

Molecular Weight: 224.22 g/mol

* For research use only. Not for human or veterinary use.

7-phenyl-8H-pteridin-4-one -

Specification

Molecular Formula C12H8N4O
Molecular Weight 224.22 g/mol
IUPAC Name 7-phenyl-8H-pteridin-4-one
Standard InChI InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Standard InChI Key CDPVXHVRRKILEV-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
Canonical SMILES C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Phenyl-8H-pteridin-4-one features a bicyclic pteridine core fused with a phenyl group at position 7 (Fig. 1). The "8H" designation indicates partial saturation at the 7,8-positions, stabilizing the planar aromatic system. X-ray crystallography of analogous pteridin-4-ones reveals a nearly flat heterocyclic ring with bond lengths consistent with conjugated π-systems . The phenyl group adopts a perpendicular orientation relative to the pteridine plane, minimizing steric hindrance and enabling π-π stacking interactions in biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₈N₄O
Molecular Weight224.22 g/mol
SMILESC1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2
logP (Predicted)1.8 ± 0.3
Solubility (DMSO)>10 mM

Synthetic Methodologies

Negishi Cross-Coupling

A scalable route involves Negishi coupling of pteridine-O-sulfonates with phenylzinc reagents. For example, 4-amino-2-(N,N-dimethylaminomethyleneamino)-6-bromopterin undergoes palladium-catalyzed coupling with phenylzinc chloride, yielding 6-phenyl intermediates. Subsequent hydrolysis with 1M NaOH eliminates protecting groups, affording 7-phenyl-8H-pteridin-4-one in 59% yield (Eq. 1) :

Pteridine-O-sulfonate+Ph-ZnClPd(PPh3)46-Ph-pteridineNaOH7-Ph-8H-pteridin-4-one\text{Pteridine-O-sulfonate} + \text{Ph-ZnCl} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Ph-pteridine} \xrightarrow{\text{NaOH}} \text{7-Ph-8H-pteridin-4-one}

Aza-Wittig Heterocyclization

Alternative synthesis employs intermolecular aza-Wittig reactions. Treatment of 2-azidophenylacetic acid with triphenylphosphine generates reactive iminophosphorane intermediates, which cyclize with ketones to form the pteridine core. Introducing phenyl groups at strategic positions is achieved using substituted benzaldehydes .

Pharmacological Activity

Kinase Inhibition

7-Phenyl-8H-pteridin-4-one derivatives exhibit nanomolar inhibition of CDK4/6 and FLT3 kinases, critical targets in oncology . For instance, compound L2 (a 7-phenyl analog) inhibits CDK4/6 with IC₅₀ values of 16.7 nM and 30.5 nM, respectively, inducing G₀/G₁ arrest in breast cancer cells . The phenyl group enhances hydrophobic interactions with the kinase ATP-binding pocket, as shown in molecular docking studies .

Table 2: Antiproliferative Activity

Cell LineIC₅₀ (μM)Target KinaseSource
MV4-11 (AML)0.044FLT3-ITD
HCT116 (Colon)0.65CDK4/6
HeLa (Cervical)0.70CDK4/6

Mechanism of Action

The compound suppresses phosphorylation of FLT3 and downstream STAT5/ERK pathways, triggering apoptosis in acute myeloid leukemia (AML) cells . In solid tumors, it inhibits Rb protein phosphorylation, blocking cell cycle progression at the G₁/S checkpoint .

Applications in Drug Development

Anticancer Agents

Structural optimization focuses on substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance potency. Analog 7g (4-nitrophenyl derivative) shows a 30.2 mm inhibition zone against Staphylococcus aureus, comparable to chloramphenicol .

Selectivity Profiling

7-Phenyl-8H-pteridin-4-one exhibits >100-fold selectivity for CDK4/6 over CDK1/2/7/9, reducing off-target effects . This specificity is attributed to the unique volume of the CDK4/6 active site, accommodating the phenyl substituent without steric clashes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator